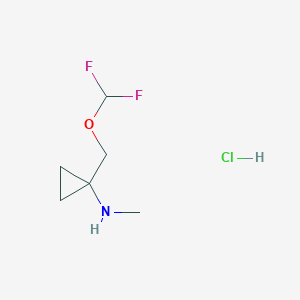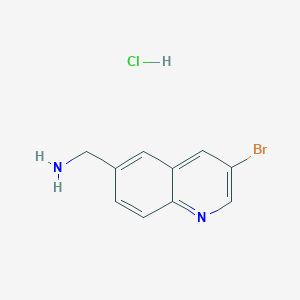
6-Methylisoeugenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylisoeugenol is a phenylpropanoid compound, specifically an isoeugenol derivative with a 6-methyl substituent. It is known for its presence in certain essential oils and its applications in various fields due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Methylisoeugenol can be synthesized through the O-methylation of eugenol. This process involves the use of dimethyl carbonate as a green chemistry reagent and phase-transfer catalysts like polyethylene glycol 800. The reaction typically occurs at a temperature of 140°C over a period of 3 hours .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of green chemistry reagents and phase-transfer catalysts ensures high yield and selectivity, making the process efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methylisoeugenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methoxy and methyl groups can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
6-Methylisoeugenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma
Wirkmechanismus
The mechanism of action of 6-Methylisoeugenol involves its interaction with cell membranes, leading to increased membrane fluidity and permeability. This non-disruptive detergent-like mechanism destabilizes the membrane, which can result in antimicrobial effects. Additionally, its interaction with molecular targets and pathways in cancer cells contributes to its potential anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Isoeugenol: An isomer of eugenol with a prop-1-enyl group instead of an allyl group.
Methyl isoeugenol: The methyl ether of isoeugenol, found in essential oils.
5-Methylisoeugenol: Another methylated derivative of isoeugenol.
Uniqueness: 6-Methylisoeugenol stands out due to its specific 6-methyl substitution, which imparts unique chemical properties and biological activities. Its synthesis using green chemistry principles also highlights its environmental benefits .
Eigenschaften
Molekularformel |
C11H14O2 |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
2-methoxy-6-methyl-4-[(E)-prop-1-enyl]phenol |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-8(2)11(12)10(7-9)13-3/h4-7,12H,1-3H3/b5-4+ |
InChI-Schlüssel |
WNRFSDIWIBKOKJ-SNAWJCMRSA-N |
Isomerische SMILES |
C/C=C/C1=CC(=C(C(=C1)C)O)OC |
Kanonische SMILES |
CC=CC1=CC(=C(C(=C1)C)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


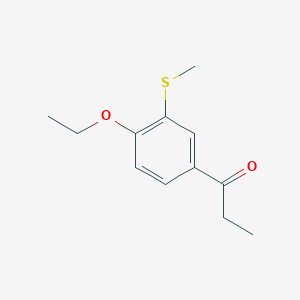

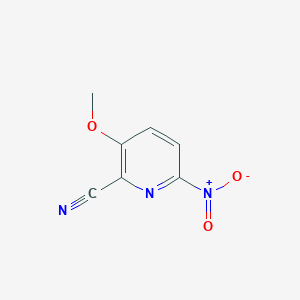
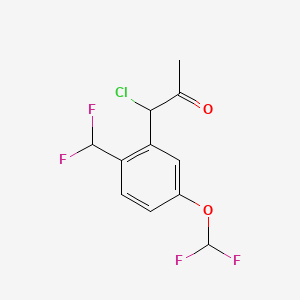
![methyl (2S,4S,5R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B14042545.png)

![Methyl 2-[(oxetan-3-yl)amino]acetate](/img/structure/B14042575.png)

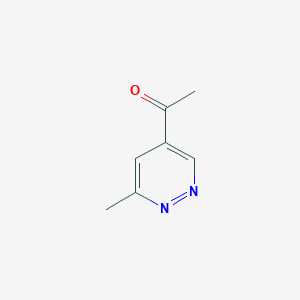

![3-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B14042590.png)
